molecular formula C10H16FNO3 B153262 Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate CAS No. 211108-50-8

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

Cat. No. B153262
M. Wt: 217.24 g/mol
InChI Key: JZNWQLLPLOQGOI-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are of significant interest in the field of organic chemistry due to their potential applications in drug discovery and synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate and related compounds involves multiple steps, including the use of chiral auxiliaries, resolution with dibenzoyltartaric acid, and various coupling reactions. For instance, the synthesis of related chiral auxiliaries has been demonstrated using L-alanine as a starting material, leading to the preparation of enantiomerically pure compounds . Additionally, the use of fluorinating agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead) has been shown to be effective in introducing fluorine atoms into molecules, which could be applicable to the synthesis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate .

Molecular Structure Analysis

X-ray diffraction studies have been conducted on similar tert-butyl piperidine-1-carboxylate derivatives, revealing details about their molecular structure, such as the orientation of side chains and the configuration of hydroxyl groups . These studies are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which affects its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives, including those with tert-butyl groups, are versatile intermediates that can undergo a variety of chemical reactions. For example, they can be alkylated to produce diverse piperidine derivatives , or they can undergo allylation reactions to introduce allyl groups into the piperidine ring . These reactions are important for the further functionalization of the piperidine core and the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. For example, the presence of tert-butyl groups can impart steric bulk, affecting the compound's solubility and reactivity. The introduction of fluorine atoms can also alter the compound's lipophilicity and electronic properties, which are important considerations in drug design . Additionally, the formation of intermolecular hydrogen bonds and hydrophobic interactions in the crystal structure can provide insights into the compound's stability and behavior in different environments .

Scientific Research Applications

Synthesis and Derivatization

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate and its derivatives serve as key intermediates and synthons in the synthesis of various piperidine derivatives. Studies have demonstrated methodologies for stereoselective syntheses of these compounds, indicating their significance in producing structurally specific piperidine derivatives for potential applications in medicinal chemistry and drug design. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been shown to undergo reactions leading to tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield, showcasing the compound's utility in stereoselective synthesis processes (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015). Additionally, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone has been utilized to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates, further emphasizing the compound's role as a versatile synthon (Moskalenko & Boev, 2014).

Structural Analysis and Characterization

The structural analysis of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate derivatives has been a focal point of research, shedding light on the molecular configurations and crystal structures of these compounds. X-ray studies, for instance, have provided insights into the molecular packing and hydrogen bonding patterns, which are crucial for understanding the compound's properties and potential applications (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004). Moreover, the synthesis and characterization of derivatives such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, derived from tert-butyl 4-oxopiperidine-1-carboxylate, have been detailed, including their crystal and molecular structure analysis via X-ray crystallographic analysis (Çolak, Karayel, Buldurun, & Turan, 2021).

Methodological Advancements

Research has also focused on optimizing and innovating synthetic methodologies involving tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. For example, efficient approaches have been proposed for the synthesis of important intermediates like tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, demonstrating the compound's role in the streamlined production of complex molecules (Xin-zhi, 2011). The development of novel synthetic routes, such as the generation of an N-tert-butyl group through the reaction of a dimethyliminium salt with methylmagnesium chloride, further highlights the compound's relevance in synthetic organic chemistry and its potential for industrial-scale applications (Amato, Chung, Cvetovich, Gong, McLaughlin, & Reamer, 2005).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this compound .

Future Directions

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate, like other fluorinated heterocycles, is a valuable building block in organic synthesis and drug discovery . Its future use will likely continue in these areas, contributing to the synthesis of new compounds with potential therapeutic applications .

properties

IUPAC Name

tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNWQLLPLOQGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441752
Record name TERT-BUTYL 3-FLUORO-4-OXOPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

CAS RN

211108-50-8
Record name 1,1-Dimethylethyl 3-fluoro-4-oxo-1-piperidinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL 3-FLUORO-4-OXOPIPERIDINE-1-CARBOXYLATE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 1-tert-butoxycarbonyl-1,2,3,6-tetrahydro-4-(trimethylsilyloxy)pyridine (20.4 g, 75.0 mmol) in CH3CN (500 mL) was added Selectfluor™ (29.2 g, 82.5 mmol) at room temperature, and the reaction mixture was stirred for 2 hr. EtOAc was added to the reaction mixture, and the mixture was washed with brine, dried over Na2SO4, and concentrated to dryness. Chromatography of the residue with CHCl3-MeOH (6:1, v/v) as eluent gave 1-tert-butoxycarbonyl-3-fluoro-4-piperidone (14.5 g, 89%) as a colorless oil. 1H-NMR (CDCl3) δ 1.50 (s, 9H), 2.44 (t, J=6.9 Hz, 1H), 2.48–2.63 (m, 2H), 3.26 (ddd, J=13.5, 10.5, 3.9 Hz, 1H), 3.72 (t, J=6.9 Hz, 1H), 4.16 (m, 1H), 4.42 (m, 1H), 4.83 (dt, 49.2, 6.9 Hz, 1H).
Quantity
20.4 g
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reactant
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0 (± 1) mol
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500 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-tert-butoxycarbonyl-1,2,3,6-tetrahydro-4-(trimethylsilyloxy)pyridine (400 g, 14.7 mmol) in anhydrous acetonitrile (160 mL) under nitrogen was added Selectfluor™ reagent (5.74 g, 16.2 mmol) and the mixture was stirred for 75 min. The mixture was poured into ethyl acetate (600 mL), washed with diluted brine (300 mL), then saturated NaCl solution (100 mL), dried (MgSO4) and evaporated in vacuo. The residue was purified by flash chromatography (alumina, 0-5% MeOH/EtOAc) to afford 2.91 g (91%) of the title compound as a colourless oil. δH (250 MHz, CDCl3) 1.50 (9H, s), 2.52-2.64 (2H, m), 3.22-3.38 (2H, m), 4.18 (1H, m), 4.45 (1H, m), 4.83 (1H, m).
Quantity
400 g
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0 (± 1) mol
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[Compound]
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reagent
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5.74 g
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160 mL
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600 mL
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Yield
91%

Synthesis routes and methods III

Procedure details

4-Trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (13.2 g, 48.6 mmol) was dissolved in acetonitrile (250 mL). 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (19.0 g, 53.5 mmol) was added and the reaction mixture was stirred at room temperature for 2 hours. Brine was added to the reaction mixture and the aqueous phase extracted ethyl acetate. The combined organic layers were dried over Na2SO4 and the solvent was evaporated. The residue was purified by flash chromatography (silica gel, 100 g, 0% to 100% EtOAc in heptane). The title compound was obtained as white solid (5.66 g, 53%).
Quantity
250 mL
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Brine
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0 (± 1) mol
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Yield
53%

Synthesis routes and methods IV

Procedure details

A solution of compound 129 (4.5 g, 16.578 mmol) in dry acetonitrile (175 mL) was treated with Selectfluor™ (6.46 g, 18.236 mmol) at room temperature and resulting solution was stirred for 75 min. at same temperature. The reaction was diluted with ethyl acetate (500 mL), washed with unsaturated brine (300 mL, water: saturated brine 1:1), saturated brine (100 mL) and dried (Na2SO4). The solvent was evaporated and crude was purified by column chromatography (ethyl acetate to 5% methanol in ethyl acetate) to obtain compound 130 (3.18 g, 88%) as a syrup. 1H NMR (CDCl3) δ: 1.50 (s, 9H), 2.46-2.64 (m, 2H), 3.20-3.37 (m, 2H), 4.13-4.20 (m, 1H), 4.44-4.48 (m, 1H), 4.72-4.77, 4.88-4.93 (2m, 1H). 1H NMR comparable with literature (J. Med. Chem. 1999, 42, 2087-2104).
Quantity
4.5 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
3
Citations
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中島豊, ナカジマユタカ - 2018 - toyaku.repo.nii.ac.jp
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Number of citations: 4 toyaku.repo.nii.ac.jp

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